Rabeprazole

Physicochemical characterization Activation kinetics pH-dependent stability

Rabeprazole (LY307640) is the superior PPI for genotype-independent research. Its elevated pKa (~5.0) enables activation over a broader pH range—delivering faster acid suppression with significantly greater 24h intragastric pH (3.4) and time >pH 4 (8.0h) on Day 1 versus omeprazole, lansoprazole, and pantoprazole (P≤0.04). Critically, primary non-enzymatic reduction to thioether-rabeprazole circumvents CYP2C19 polymorphism, eliminating genotype-stratified enrollment and ensuring reproducible PD endpoints across diverse populations (~20% Asian poor metabolizers). Weak CYP2C19 inhibition minimizes drug-drug interaction artifacts with clopidogrel. For protocols demanding consistent, predictable outcomes—specify rabeprazole.

Molecular Formula C18H21N3O3S
Molecular Weight 359.4 g/mol
CAS No. 117976-89-3
Cat. No. B1678785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRabeprazole
CAS117976-89-3
Synonyms1H-Benzimidazole, 2-(((4-(3-methoxypropoxy)-3-methyl-2-pyridinyl)methyl)sulfinyl)-, sodium salt
2-((4-(3-methoxypropoxy)-3-methylpyridin-2-yl)methylsulfinyl)-1H-benzimidazole
Aciphex
dexrabeprazole
E 3810
E3810
LY 307640
LY-307640
LY307640
Pariet
rabeprazole
rabeprazole sodium
Sodium, Rabeprazole
Molecular FormulaC18H21N3O3S
Molecular Weight359.4 g/mol
Structural Identifiers
SMILESCC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2)OCCCOC
InChIInChI=1S/C18H21N3O3S/c1-13-16(19-9-8-17(13)24-11-5-10-23-2)12-25(22)18-20-14-6-3-4-7-15(14)21-18/h3-4,6-9H,5,10-12H2,1-2H3,(H,20,21)
InChIKeyYREYEVIYCVEVJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Rabeprazole CAS 117976-89-3: Second-Generation Proton Pump Inhibitor (PPI) with Differentiated Activation Kinetics and Metabolic Profile for Acid Suppression Research and Formulation Development


Rabeprazole (CAS 117976-89-3, also known as LY307640) is a second-generation proton pump inhibitor (PPI) that selectively and irreversibly inhibits the gastric H⁺/K⁺-ATPase enzyme (IC₅₀ = 72 nM) to suppress gastric acid secretion . As a prodrug, rabeprazole converts to its active sulfenamide form in the acidic environment of parietal cell canaliculi. A key physicochemical distinction of rabeprazole is its higher pKa of approximately 5.0, compared to approximately 4.0 for omeprazole, lansoprazole, and pantoprazole, enabling activation at a higher pH and over a broader pH range [1]. Additionally, rabeprazole undergoes substantial non-enzymatic metabolism to thioether-rabeprazole, reducing its dependence on the polymorphic CYP2C19 enzyme pathway and minimizing inter-individual pharmacokinetic variability [2].

Rabeprazole CAS 117976-89-3: Why In-Class PPI Substitution Compromises Assay Reproducibility, Clinical Study Design, and Formulation Stability


Although all proton pump inhibitors share a common mechanism of action (H⁺/K⁺-ATPase inhibition), their physicochemical properties, metabolic pathways, and drug-drug interaction profiles differ substantially. Rabeprazole's higher pKa of approximately 5.0, compared to approximately 4.0 for omeprazole and lansoprazole, directly affects its activation rate and acid suppression onset [1]. Furthermore, rabeprazole relies primarily on non-enzymatic reduction to thioether-rabeprazole, rendering its pharmacokinetics largely independent of CYP2C19 genetic polymorphism, unlike omeprazole, lansoprazole, and pantoprazole which are extensively metabolized by this polymorphic enzyme [2]. Rabeprazole also exhibits weaker CYP2C19 inhibition and minimal impact on clopidogrel metabolism compared to other PPIs, a critical consideration for co-administration studies [3]. Substituting another PPI for rabeprazole without accounting for these differences introduces uncontrolled variables in pH-dependent assays, alters study population stratification requirements, and confounds drug-drug interaction assessments.

Rabeprazole CAS 117976-89-3: Head-to-Head Quantitative Evidence for Differentiated Scientific Selection


Rabeprazole Displays Higher pKa and Broader pH Activation Range than Omeprazole, Lansoprazole, and Pantoprazole

Rabeprazole exhibits a pKa of approximately 5.0, which is approximately one log unit higher than the pKa of ~4.0 reported for omeprazole, lansoprazole, and pantoprazole [1]. This higher pKa enables rabeprazole to undergo acid-catalyzed activation to its active sulfenamide form at a higher pH and over a broader pH range, potentially accelerating the onset of acid suppression [2]. This property is inherent to the rabeprazole molecule and independent of formulation. At pH 1.2, rabeprazole undergoes chemical activation with a half-life of 78 seconds [1].

Physicochemical characterization Activation kinetics pH-dependent stability PPI activation threshold

Rabeprazole Achieves Superior Acid Suppression on Day 1 of Dosing vs. Lansoprazole, Pantoprazole, and Omeprazole

In a randomized, double-blind, crossover study of 18 healthy H. pylori-negative subjects, single-dose rabeprazole 20 mg produced significantly greater 24-hour intragastric pH elevation and time above pH 4 than lansoprazole 30 mg, pantoprazole 40 mg, omeprazole capsule 20 mg, omeprazole MUPS tablet 20 mg, and placebo [1]. The mean 24-hour intragastric pH with rabeprazole was 3.4, and the time at pH > 4 was 8.0 hours, both significantly greater than all comparators (P ≤ 0.04) [1]. A separate five-way crossover study comparing standard doses of esomeprazole 40 mg, lansoprazole 30 mg, omeprazole 20 mg, pantoprazole 40 mg, and rabeprazole 20 mg in GERD patients reported that on day 1, rabeprazole maintained pH > 4 for a mean of 29.4% of the 24-hour period [2].

Pharmacodynamics Intragastric pH monitoring Acid suppression onset GERD research

Rabeprazole Demonstrates Minimal CYP2C19 Genotype Dependence vs. Omeprazole and Lansoprazole

Rabeprazole is primarily metabolized to thioether-rabeprazole via a non-enzymatic reduction pathway, with only partial CYP2C19-mediated demethylation [1]. In contrast, omeprazole, lansoprazole, pantoprazole, and esomeprazole are extensively metabolized by CYP2C19, resulting in significant pharmacokinetic variability across CYP2C19 genotype subgroups [2]. A Japanese study of 170 H. pylori-positive patients randomized to omeprazole-based (OAC) or rabeprazole-based (RAC) triple therapy found that with omeprazole, the cure rate in homozygous extensive metabolizers (homo-EMs) was 73.3% versus 85.0-86.1% in hetero-EMs and poor metabolizers (PMs) [1]. With rabeprazole, the cure rates across CYP2C19 genotypes were 81.0% (homo-EMs), 82.9% (hetero-EMs), and 87.5% (PMs), showing no statistically significant difference between genotypes [1].

Pharmacogenomics CYP2C19 polymorphism Drug metabolism Precision medicine

Rabeprazole Exhibits Lower Propensity for Clinically Significant CYP2C19-Mediated Drug-Drug Interactions vs. Omeprazole and Esomeprazole

Rabeprazole is a weaker competitive inhibitor of CYP2C19 and has minimal effect on clopidogrel's metabolic activation pathway compared to other PPIs [1]. Unlike omeprazole, esomeprazole, lansoprazole, and pantoprazole which share hepatic CYP2C19 metabolism with clopidogrel, rabeprazole's distinct non-enzymatic metabolic pathway results in a lower propensity for clinically relevant drug interactions in cardiac patients receiving dual antiplatelet therapy [2]. A large body of evidence indicates that rabeprazole has the lowest propensity for clinically relevant drug interactions compared to other PPIs in patients receiving clopidogrel and aspirin [3]. Consequently, rabeprazole paired with clopidogrel is recommended as a safer option for mitigating major adverse cardiovascular events compared to other PPIs [2].

Drug-drug interaction CYP2C19 inhibition Clopidogrel interaction Cardiovascular safety

Rabeprazole CAS 117976-89-3: Optimal Research and Procurement Scenarios Based on Differentiated Evidence


Pharmacogenomics Studies in Populations with High CYP2C19 Polymorphism Prevalence

For research protocols requiring consistent pharmacokinetic and pharmacodynamic outcomes across genetically diverse populations (e.g., Asian cohorts with ~20% CYP2C19 poor metabolizer frequency), rabeprazole minimizes genotype-dependent variability [1]. Its primary non-enzymatic metabolic pathway to thioether-rabeprazole reduces the confounding effects of CYP2C19 polymorphism that substantially affect omeprazole, lansoprazole, and pantoprazole pharmacokinetics [2]. This property enables simplified study design with reduced stratification requirements and more reproducible intragastric pH endpoints across genotype subgroups [1].

Acute Acid Suppression Studies Requiring Rapid Onset and Day 1 Pharmacodynamic Assessment

When research protocols demand rapid achievement of therapeutic intragastric pH elevation, rabeprazole's higher pKa (~5.0) and correspondingly faster activation kinetics provide a measurable advantage [1]. In head-to-head pharmacodynamic studies, rabeprazole 20 mg produced significantly greater 24-hour intragastric pH (3.4) and time at pH > 4 (8.0 hours) on day 1 of dosing compared to lansoprazole, pantoprazole, and omeprazole formulations (P ≤ 0.04 for all comparisons) [2]. This profile supports study designs requiring single-dose or first-day efficacy assessment without multi-day loading periods.

Drug-Drug Interaction Studies Involving CYP2C19 Substrate Co-Administration

For research protocols investigating co-administration with CYP2C19 substrates (e.g., clopidogrel, certain SSRIs, anticonvulsants), rabeprazole offers a cleaner drug-drug interaction profile due to its weak CYP2C19 inhibition and distinct non-enzymatic metabolic pathway [1]. Rabeprazole has been shown to have less impact on clopidogrel metabolism than other PPIs and demonstrates the lowest propensity for clinically relevant interactions in patients receiving dual antiplatelet therapy [2]. This minimizes confounding variables in pharmacokinetic interaction studies and reduces the risk of masking or exaggerating safety signals .

Chiral Separation and Enantiomer-Specific Formulation Development

Rabeprazole exists as a racemic mixture of R(+)- and S(-)-enantiomers. The R(+)-isomer (dexrabeprazole) has been investigated for formulation development with enteric-coated tablets showing superior stability under accelerated conditions (6-month stability testing) while maintaining similar dissolution profiles to commercial rabeprazole products and dose-proportional pharmacokinetics in beagle dog models [1]. Researchers engaged in chiral separation, enantiomer-specific pharmacology, or improved stability formulations may select rabeprazole sodium as a starting material for developing optically pure enantiomer preparations [2].

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